Product packaging for 3-Phenyl-3-pentanol(Cat. No.:CAS No. 1565-71-5)

3-Phenyl-3-pentanol

Cat. No.: B072055
CAS No.: 1565-71-5
M. Wt: 164.24 g/mol
InChI Key: XXCPOPNECJIJIH-UHFFFAOYSA-N
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Description

3-Phenyl-3-pentanol is a valuable chiral secondary alcohol and synthetic intermediate of significant interest in organic and medicinal chemistry research. Its structure, featuring a phenyl substituent and an ethyl chain on the central carbon bearing the hydroxyl group, makes it a versatile building block for the synthesis of more complex molecules. Researchers primarily utilize this compound in studies involving asymmetric synthesis, as it serves as a model substrate for evaluating novel catalytic systems for kinetic resolution or enantioselective reduction of ketones. Furthermore, its scaffold is relevant in the development of potential pharmacologically active compounds, including analogs of centrally acting agents like GABA receptor modulators. The compound's properties also make it a subject of interest in material science for the design of liquid crystals and novel organic frameworks. This product is provided as a high-purity material to ensure reliable and reproducible experimental results, strictly for laboratory research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O B072055 3-Phenyl-3-pentanol CAS No. 1565-71-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylpentan-3-ol
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InChI

InChI=1S/C11H16O/c1-3-11(12,4-2)10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCPOPNECJIJIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10935470
Record name 3-Phenylpentan-3-ol
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Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1565-71-5
Record name 1565-71-5
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Advanced Synthetic Methodologies for 3 Phenyl 3 Pentanol and Its Derivatives

Organometallic Approaches to 3-Phenyl-3-pentanol Synthesis

Organometallic reagents are powerful tools for the construction of carbon-carbon bonds, providing a direct route to tertiary alcohols like this compound. pressbooks.pub

Grignard Reagent Additions to Carbonyl Compounds

The Grignard reaction is a widely employed method for the synthesis of this compound. This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. pressbooks.pubpearson.com

Two primary retrosynthetic pathways exist for the synthesis of this compound using Grignard reagents:

Pathway A: The reaction of ethylmagnesium bromide (C₂H₅MgBr) with propiophenone (B1677668) (C₉H₁₀O). vaia.com In this approach, the ethyl group acts as the nucleophile, attacking the electrophilic carbonyl carbon of propiophenone.

Pathway B: The reaction of phenylmagnesium bromide (C₆H₅MgBr) with 3-pentanone (B124093) (C₅H₁₀O), also known as diethyl ketone. ontosight.aivaia.com Here, the phenyl group is the nucleophile that adds to the carbonyl carbon of 3-pentanone.

Both pathways, after an acidic workup, yield the desired this compound. pressbooks.pub The choice of pathway may depend on the availability and cost of the starting materials. Grignard reagents are commercially available, typically as solutions in ethers like diethyl ether or tetrahydrofuran. wikipedia.orgfishersci.co.uk

A summary of the Grignard reaction pathways is presented in the table below.

PathwayGrignard ReagentCarbonyl CompoundProduct
AEthylmagnesium bromidePropiophenoneThis compound
BPhenylmagnesium bromide3-PentanoneThis compound

Alternative Organometallic Reagents in C-C Bond Formation

While Grignard reagents are common, other organometallic reagents can also be utilized for the synthesis of this compound. Organolithium reagents, such as phenyllithium (B1222949) (C₆H₅Li), offer a viable alternative. pressbooks.pubwikipedia.org

Phenyllithium is a highly reactive organometallic compound that can be prepared by reacting a phenyl halide with lithium metal or through a metal-halogen exchange reaction. wikipedia.org It readily adds to ketones like 3-pentanone in a manner analogous to Grignard reagents to form the corresponding lithium alkoxide, which upon protonation yields this compound. pressbooks.pubwikipedia.org Although more reactive, organolithium reagents often require more stringent anhydrous reaction conditions. pressbooks.pub

Recent research has also explored the use of organometallic reagents in more sustainable solvent systems, such as deep eutectic solvents, for the synthesis of tertiary alcohols. lookchem.commdpi.com

Reductive Synthesis Strategies for this compound

An alternative synthetic route to this compound involves the reduction of a suitable carbonyl precursor.

Catalytic Hydrogenation of Carbonyl Precursors

Catalytic hydrogenation is a widely used industrial process for the reduction of carbonyl compounds. For the synthesis of this compound, the precursor would be 3-phenyl-3-pentanone. However, the direct synthesis of this specific ketone precursor can be challenging. A more common application of catalytic hydrogenation is in the reduction of simpler ketones to secondary alcohols.

Stereoselective Hydride Reductions

While the synthesis of achiral this compound is straightforward, the creation of chiral tertiary alcohols presents a significant challenge due to steric hindrance. researchgate.net Stereoselective reduction methods are crucial for accessing enantiomerically enriched or pure compounds. However, for a prochiral ketone to yield a chiral alcohol upon reduction, the two groups attached to the carbonyl must be different. In the case of a precursor like 3-phenyl-3-pentanone, reduction would still result in an achiral product as two of the substituents on the carbinol carbon are identical (ethyl groups).

For the synthesis of chiral analogs of this compound, where the two alkyl groups are different, stereoselective hydride reductions become highly relevant. Reagents such as those derived from lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) modified with chiral ligands can be employed to achieve asymmetric induction.

Chemo- and Regioselective Synthesis of Functionalized this compound Analogues

The synthesis of functionalized this compound analogues, where additional chemical groups are present on the phenyl ring or the alkyl chains, requires careful consideration of chemo- and regioselectivity.

For instance, to synthesize a derivative with a substituent on the phenyl ring, one could start with a correspondingly substituted propiophenone or phenylmagnesium bromide. For example, the reaction of ethylmagnesium bromide with 3'-benzyloxypropiophenone would yield a benzyloxy-functionalized analogue of this compound. labsolu.ca

The regioselectivity of such syntheses is generally high, as the Grignard or organolithium addition occurs specifically at the electrophilic carbonyl carbon. Chemoselectivity can be a concern if other reactive functional groups are present in the molecule. In such cases, protecting groups may be necessary to prevent unwanted side reactions. hu.edu.jo For example, an acidic proton on a remote part of the molecule would need to be protected before introducing a Grignard reagent. hu.edu.jo

Novel Catalytic Systems for the Construction of this compound Scaffolds

The conventional synthesis of this compound via the Grignard reaction between a phenylmagnesium halide and 3-pentanone, or ethylmagnesium halide and propiophenone, can be hampered by side reactions like enolization and reduction, particularly with sterically hindered or enolizable ketones. nii.ac.jp To overcome these limitations, novel catalytic systems have been developed that enhance the nucleophilicity of the organometallic reagent while mitigating its basicity. nii.ac.jp

A significant advancement involves the use of catalytic amounts of metal salts to form organometallic "ate" complexes in situ. nii.ac.jp These complexes act as highly active and selective nucleophiles. For instance, the addition of catalytic zinc(II) chloride (ZnCl₂) to a Grignard reagent generates a trialkylzinc(II) ate complex (R₃ZnMgCl). organic-chemistry.org This species effectively alkylates ketones to produce tertiary alcohols in high yields, minimizing the formation of undesirable byproducts. organic-chemistry.org This method represents a cost-effective and efficient improvement over traditional approaches that often require stoichiometric additives. organic-chemistry.org

Another pioneering development is the use of lanthanide salts. Homogeneous organolanthanum(III) complexes, derived from Grignard reagents and a soluble lanthanum(III) chloride-lithium chloride adduct (LaCl₃·2LiCl), have proven effective in promoting the addition of Grignard reagents to challenging ketone substrates. nii.ac.jp These catalytic systems are particularly advantageous for reactions involving sterically hindered and/or enolizable ketones, which are otherwise difficult to convert to the desired tertiary alcohols with high selectivity. nii.ac.jp The application of these ate complex-based catalysts represents a frontier in the efficient and clean construction of tertiary alcohol scaffolds like this compound. nii.ac.jpthieme-connect.com

Catalytic SystemActive Species (Proposed)SubstratesKey Advantages
Catalytic ZnCl₂ with Grignard Reagent (RMgX)Trialkylzinc(II) ate complex (R₃ZnMgCl)Ketones (e.g., 3-Pentanone), AldiminesHigh chemoselectivity, minimizes reduction and enolization side products, improved yields. organic-chemistry.org
Catalytic LaCl₃·2LiCl with Grignard Reagent (RMgX)Organolanthanum(III) ate complexSterically hindered and enolizable ketonesEffective for challenging substrates, promotes addition over side reactions. nii.ac.jp

Flow Chemistry and Continuous Processing in this compound Production

The production of this compound via the Grignard reaction, while fundamental, poses safety and scalability challenges in traditional batch reactors. chemicalprocessing.com Grignard reactions are often highly exothermic, and their initiation can be unpredictable, creating risks of thermal runaways. chemicalprocessing.comfraunhofer.de Flow chemistry, or continuous processing, has emerged as a transformative technology to mitigate these issues. fraunhofer.defraunhofer.de

In a continuous flow setup for a Grignard reaction, reactants are pumped through a small-diameter tube or channel (a microreactor) rather than being mixed in a large tank. fraunhofer.defraunhofer.de This configuration offers a very high surface-area-to-volume ratio, enabling rapid and highly efficient heat dissipation. fraunhofer.defraunhofer.de For the synthesis of this compound, this means the exothermic reaction between the phenylmagnesium halide and 3-pentanone can be precisely controlled, enhancing safety and preventing the formation of temperature-related byproducts. fraunhofer.defraunhofer.de

Modern flow reactor designs for Grignard synthesis often involve a packed-bed column containing magnesium metal shavings. chemicalprocessing.comfraunhofer.de An organic halide (e.g., bromobenzene) is flowed through the column to generate the Grignard reagent in situ, which can then be immediately mixed with a stream of the ketone (3-pentanone) in a subsequent reaction loop. fraunhofer.de This process is not only safer but also significantly faster, with residence times of minutes compared to hours for batch reactions. fraunhofer.decolab.ws Furthermore, the product purity is often higher due to the suppression of side reactions and the short residence time of the product in the reactor. chemicalprocessing.comfraunhofer.de This methodology is scalable by operating multiple reactors in parallel, making it suitable for industrial production. chemicalprocessing.comfraunhofer.de

ParameterBatch ProcessingFlow Chemistry / Continuous Processing
SafetyHigher risk of thermal runaway due to poor heat transfer in large volumes. chemicalprocessing.comExcellent temperature control and heat dissipation, significantly reducing risk. fraunhofer.defraunhofer.de
Reaction TimeHours. fraunhofer.deMinutes. fraunhofer.decolab.ws
Product PurityLower, due to potential for side reactions and byproduct formation. chemicalprocessing.comfraunhofer.deHigher, due to precise control and short residence times. chemicalprocessing.comfraunhofer.de
ScalabilityChallenging due to safety and heat transfer limitations.Readily scalable by numbering-up (running reactors in parallel). chemicalprocessing.com
Process ControlLimited once reactants are mixed.Precise, real-time control over temperature, pressure, and stoichiometry. researchgate.net

Mechanistic Organic Chemistry of 3 Phenyl 3 Pentanol Transformations

Oxidation Reactions and Reaction Pathways of 3-Phenyl-3-pentanol

The oxidation of alcohols is a fundamental transformation in organic synthesis. However, tertiary alcohols like this compound are generally resistant to oxidation under standard conditions. libretexts.orgstudymind.co.uksenecalearning.com This resistance stems from the absence of a hydrogen atom on the carbinol carbon (the carbon atom bonded to the hydroxyl group). libretexts.orgstudymind.co.uk Typical oxidation reactions, which involve the removal of this hydrogen along with the hydroxyl hydrogen to form a carbonyl group, cannot proceed. libretexts.orgunizin.org Therefore, the oxidation of this compound requires harsh conditions that facilitate the cleavage of a carbon-carbon bond, a process that is energetically unfavorable.

Kinetic and Thermodynamic Aspects of Oxidation Processes

Due to their resistance to oxidation, kinetic and thermodynamic data for the direct oxidation of tertiary alcohols like this compound are sparse compared to primary and secondary alcohols. The high activation energy required to break a C-C bond makes the reaction kinetically slow. senecalearning.com Studies on similar structures, such as benzylic alcohols, reveal that the reaction mechanism can be influenced by the formation of radical intermediates. pharxmonconsulting.com For instance, oxidation mediated by metal ions like Fe(III) can proceed through the formation of an aromatic cation radical. pharxmonconsulting.com The reaction rate is then influenced by factors that stabilize this intermediate.

Thermodynamic parameters for alcohol oxidation reactions have been determined in various studies. For example, the oxidation of different alcohols using potassium iodate (B108269) in an acidic medium showed that the reaction rate varies with temperature, allowing for the calculation of activation parameters via the Arrhenius equation. researchgate.net While not specific to this compound, these studies indicate that the mechanism and energetics are highly dependent on the oxidant and reaction conditions. researchgate.net

Stereoelectronic Effects in Oxidative Transformations

Stereoelectronic effects, which involve the influence of orbital alignment on reaction rates and products, are crucial in understanding the reactivity of benzylic systems like this compound. In oxidation reactions that proceed via radical intermediates, the stability of the benzylic radical is paramount. The phenyl group can stabilize an adjacent radical or cation through resonance. pharxmonconsulting.com

For an oxidation process to occur at the benzylic position, the conformation of the molecule must allow for optimal orbital overlap. For example, in the oxidation of some benzylic compounds, a conformation where the benzylic C-H bond is coplanar with the π-system of the aromatic ring facilitates the formation of a benzylic radical. pharxmonconsulting.com Although this compound lacks a benzylic hydrogen, any oxidative pathway that involves intermediates at this position would be subject to similar stereoelectronic demands. The presence of electron-donating or electron-withdrawing groups on the phenyl ring can also significantly impact the rate of oxidation by altering the stability of charged or radical intermediates. researchgate.netacs.org A Hammett analysis for the oxidation of benzylic alcohols has shown a correlation between the reaction rate and the electronic nature of substituents on the aromatic ring. researchgate.net

Dehydration Reactions of this compound and Olefin Formation

The acid-catalyzed dehydration of alcohols is a classic method for synthesizing alkenes. Tertiary alcohols, such as this compound, undergo this reaction with relative ease compared to primary and secondary alcohols. nau.edulibretexts.orglibretexts.org This is attributed to the stability of the tertiary carbocation intermediate formed during the reaction. libretexts.orgchemistrysteps.com

Influence of Acidic and Basic Conditions on Regioselectivity

Acid-catalyzed dehydration of this compound proceeds via an E1 elimination mechanism. libretexts.orgbyjus.com The reaction typically yields a mixture of isomeric alkenes. The regioselectivity of the elimination, which determines the position of the newly formed double bond, is a key consideration. The primary products expected from the dehydration of this compound are (E)-3-phenyl-2-pentene and (Z)-3-phenyl-2-pentene, along with 3-ethyl-2-phenyl-1-propene.

Under acidic conditions, the reaction generally follows Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product. nau.edu Therefore, the formation of (E)- and (Z)-3-phenyl-2-pentene is favored over the less substituted 3-ethyl-2-phenyl-1-propene. The ratio of the E to Z isomers can be influenced by steric factors in the transition state leading to their formation.

Basic conditions are not typically used for the dehydration of simple alcohols like this compound. Elimination reactions under basic conditions (E2 mechanism) require a good leaving group, and the hydroxyl group (-OH) is a poor leaving group. It would first need to be converted to a better leaving group (e.g., a tosylate) for a base-promoted elimination to occur efficiently.

Mechanism of Water Elimination and Transition State Analysis

The E1 mechanism for the acid-catalyzed dehydration of this compound involves three main steps: byjus.com

Protonation of the hydroxyl group: The alcohol oxygen acts as a Lewis base, attacking a proton from the acid catalyst to form a protonated alcohol (an alkyloxonium ion). byjus.com This is a fast and reversible step.

Formation of a carbocation: The alkyloxonium ion is a good leaving group. It departs as a water molecule, leaving behind a tertiary carbocation. chemistrysteps.combyjus.com This step is the rate-determining step of the reaction. chemistrysteps.com The carbocation is planar and stabilized by both the inductive effects of the alkyl groups and the resonance effect of the phenyl group.

Deprotonation to form the alkene: A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the positively charged carbon. byjus.com The electrons from the C-H bond then form the π bond of the alkene.

The transition state of the rate-determining step resembles the carbocation intermediate. The stability of this carbocation is the primary reason for the high reactivity of tertiary alcohols in dehydration reactions. chemistrysteps.comosti.gov Computational studies on alcohol dehydration have shown that for tertiary alcohols, the mechanism is stepwise (E1), whereas for primary alcohols, it is a concerted (E2) process. osti.gov The transition state for the deprotonation step determines the regioselectivity of the products. The lower energy transition state will lead to the major product, which is typically the most stable alkene.

Enhancement of Reaction Efficiency and Selectivity in Dehydration Methodologies

While simple strong acids like sulfuric or phosphoric acid are effective for dehydrating this compound, they can sometimes lead to side reactions or charring. chemistrysteps.com Modern methods aim to improve the efficiency and selectivity of this transformation.

The use of solid acid catalysts, such as zeolites (e.g., HZSM-5, USY, HBeta) or metal oxides (e.g., alumina-thoria), can offer several advantages, including easier product separation, catalyst recyclability, and potentially higher selectivity. researchgate.net The pore size and acidity of the zeolite can influence the product distribution. osti.govresearchgate.net For instance, Lewis acid sites on the catalyst surface can promote the elimination of the hydroxyl group to form the carbocation intermediate. researchgate.net

Specific reagents have also been developed for mild and selective dehydration. The Burgess reagent, for example, is an inner sulfamate (B1201201) salt that dehydrates secondary and tertiary alcohols under neutral conditions via a concerted syn-elimination pathway. au.dk This can provide different selectivity compared to acid-catalyzed E1 reactions. Another approach involves using rhenium-based catalysts, such as Re₂O₇, which can convert benzylic alcohols to olefins in high yields. uu.nl These advanced methodologies provide greater control over the dehydration process, allowing for the targeted synthesis of specific alkene isomers.

Molecular Rearrangement Processes Involving this compound Derivatives

Investigation of Carbocationic Rearrangements

The tertiary and benzylic nature of the carbocation generated from this compound makes it a focal point for studying molecular rearrangements. When subjected to acidic conditions, this compound can be protonated, leading to the loss of a water molecule and the formation of the 3-phenyl-3-pentyl cation. masterorganicchemistry.comlibretexts.org This carbocation is relatively stable due to the electron-donating effects of the three alkyl groups and the resonance stabilization provided by the adjacent phenyl ring.

However, this stability does not preclude the possibility of rearrangements, particularly if a more stable carbocation can be formed. While a 1,2-hydride or 1,2-alkyl shift from the 3-phenyl-3-pentyl cation would lead to a less stable secondary carbocation, rearrangements become significant in derivatives of this compound where such shifts can lead to a more stabilized intermediate. For instance, in the dehydration of alcohols, carbocation intermediates can undergo hydride or alkyl shifts to form more stable carbocations before elimination occurs to yield a mixture of alkene products. libretexts.org

Studies on related systems, such as the solvolysis of β-phenylethyl tosylates, have demonstrated that the potential for rearrangement is a critical factor in determining the product distribution. The driving force for these rearrangements is the formation of a more stable carbocationic species. mdpi.com

Role of Phenyl Participation and Phenonium Ion Intermediates

A key feature in the reactions of this compound derivatives is the potential for anchimeric assistance, or neighboring group participation, by the phenyl group. This participation involves the delocalization of the π-electrons of the phenyl ring to stabilize a developing positive charge on the adjacent carbon, leading to the formation of a bridged intermediate known as a phenonium ion.

The formation of phenonium ions as discrete intermediates has been extensively studied in various Wagner-Meerwein rearrangements. libretexts.org In the solvolysis of systems like 3-phenyl-2-butanol, the stereochemical outcome and the observation of rearranged products provide strong evidence for the intermediacy of phenonium ions. openstax.org While direct observation of a phenonium ion from this compound itself is less common due to the stability of the tertiary benzylic carbocation, derivatives of this compound with appropriate leaving groups can undergo rearrangements via phenonium ion intermediates. This is particularly relevant in reactions where the initial carbocation is not as stable, or where the reaction conditions favor neighboring group participation.

Nucleophilic and Electrophilic Reactions at the Tertiary Carbon Center

The tertiary carbon atom in this compound is a key site for both nucleophilic and electrophilic reactions. The hydroxyl group can act as a leaving group, particularly after protonation, paving the way for nucleophilic substitution reactions.

Under acidic conditions, this compound reacts with hydrogen halides via an S(_N)1 mechanism. uobasrah.edu.iq The reaction proceeds through the formation of the stable 3-phenyl-3-pentyl carbocation, which is then attacked by the halide nucleophile. The rate of this reaction is dependent on the concentration of both the alcohol and the acid. pearson.com

Conversely, the dehydration of this compound under acidic conditions leads to the formation of alkenes. libretexts.org These alkenes can then undergo electrophilic addition reactions. For example, the addition of a hydrogen halide to the resulting alkene would proceed via a carbocation intermediate, with the electrophile adding to the less substituted carbon of the double bond to form the more stable carbocation, in accordance with Markovnikov's rule. savemyexams.comlibretexts.org

A notable electrophilic reaction involving tertiary benzylic alcohols is their direct conversion to vicinal halohydrins. This can be achieved using N-halosuccinimides in an aqueous medium. The proposed mechanism involves the initial dehydration of the tertiary alcohol to form an alkene, followed by the electrophilic addition of the halogen from the N-halosuccinimide to generate a β-halosubstituted carbocation. This intermediate is then trapped by water to yield the halohydrin. mdpi.com

Radical Reactions and Mechanistic Investigations in this compound Chemistry

While ionic reactions of this compound are common, the compound can also participate in radical reactions. The benzylic position can stabilize an adjacent radical, making radical abstraction of a hydrogen atom from the phenyl-bearing carbon a plausible process under the right conditions.

A significant advancement in this area is the direct dehydroxylative radical alkylation of tertiary alcohols. This method allows for the generation of a tertiary carbon radical from the alcohol via titanium-catalyzed homolysis of the C-OH bond. This radical can then engage in C-C bond-forming reactions, providing a powerful tool for creating all-carbon quaternary centers. acs.org

Furthermore, studies on the radical bromination of related β-aryl alcohols have revealed fascinating mechanistic pathways. For instance, the bromination of (±)-threo- and (±)-erythro-3-phenyl-2-butanols with N-bromosuccinimide and a thiourea (B124793) additive in nonpolar solvents proceeds with retention of configuration. This stereospecificity, along with the observation of a 1,2-phenyl migration, suggests a mechanism involving the formation of a spiro mdpi.comlibretexts.orgoctadienyl radical intermediate. researchgate.net Although this specific study was not on this compound, it highlights the potential for complex radical rearrangements in similar structures.

The stability of the benzylic radical intermediate is a key factor in these reactions. The bond dissociation energy for a benzylic C-H bond is significantly lower than that for primary, secondary, or even other tertiary C-H bonds, making benzylic positions particularly susceptible to radical halogenation. libretexts.org

Stereoselective Synthesis and Advanced Stereochemistry of 3 Phenyl 3 Pentanol Analogues

Enantioselective Construction of Chiral 3-Phenyl-3-pentanol

The creation of a chiral center, such as the tertiary alcohol in this compound, from achiral precursors necessitates methods that can differentiate between the enantiotopic faces of a prochiral molecule. Asymmetric catalysis and biocatalysis have emerged as powerful tools for this purpose, enabling the synthesis of one enantiomer in excess over the other.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. ccnu.edu.cn This approach is a cornerstone of modern organic synthesis for creating chiral compounds efficiently. ccnu.edu.cnrsc.org The development of visible light-induced asymmetric catalytic reactions, often combined with transition metal catalysis (using metals like copper, cobalt, or palladium), represents a newer frontier in this field. ccnu.edu.cn

For the synthesis of chiral tertiary alcohols like this compound, a common strategy involves the asymmetric addition of organometallic reagents to a ketone. While traditional reagents like organolithium and Grignard reagents are effective for creating tertiary alcohols, controlling enantioselectivity often requires chiral catalysts or auxiliaries. nii.ac.jp For instance, chiral ligands such as BINOL derivatives can be used in conjunction with metal catalysts to control the stereochemical outcome of such additions. Primary amine catalysts derived from natural sources like amino acids and Cinchona alkaloids have also proven to be versatile and powerful in a wide range of enantioselective reactions. rsc.org

Biocatalysis offers a highly selective and environmentally sustainable alternative to traditional chemical methods for producing enantiomerically pure compounds. rug.nlresearchgate.net Enzymes, operating under mild conditions, can exhibit remarkable stereo-, regio-, and enantioselectivity. researchgate.net This methodology is widely applied in the pharmaceutical industry for manufacturing chiral drug intermediates. unipd.itacs.org

Hydrolases, particularly lipases, are among the most frequently used enzymes in organic synthesis due to their stability, lack of need for cofactors, and effectiveness in organic media. unipd.it A common biocatalytic strategy is the kinetic resolution of a racemic mixture. In this process, an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiopure substrate from the transformed product. unipd.it For example, lipases can catalyze the enantioselective acylation of racemic alcohols, a process that has been successfully applied to various chiral alcohols. unipd.it Research has demonstrated the high enantioselectivity (E values > 2000) of lipases like Candida antarctica lipase (B570770) B (CAL-B) in the resolution of racemic amines and alcohols. unipd.it The efficiency of lipase-catalyzed resolutions can sometimes be enhanced by adjusting reaction conditions, such as lowering the temperature. acs.org

The following table summarizes examples of enzyme classes and their applications in generating chiral molecules.

Enzyme ClassReaction TypeApplication ExampleReference
Hydrolases (e.g., Lipases)Kinetic Resolution (Acylation/Hydrolysis)Resolution of racemic alcohols and amines. unipd.itacs.org
ReductasesAsymmetric ReductionReduction of a ketone to a specific alcohol enantiomer. acs.org
OxidasesOxidationSelective oxidation of alcohols. rug.nl
TransaminasesReductive AminationSynthesis of chiral amines from ketones. researchgate.netucl.ac.uk

Asymmetric Catalysis for Enantiomeric Excess Control

Diastereoselective Synthesis of Substituted 3-Phenyl-3-pentanols

When a molecule contains more than one stereocenter, as in substituted analogues of this compound, the challenge extends to controlling the relative configuration between these centers, a concept known as diastereoselectivity. This can be achieved by leveraging chiral information already present in the substrate or by employing chiral reagents and catalysts.

In substrate-controlled synthesis, the inherent chirality of the starting material directs the formation of a new stereocenter. This principle is often applied in reactions of chiral aldehydes and ketones, where the existing stereocenter influences the facial selectivity of nucleophilic attack on the carbonyl group. msu.edu For example, in the reduction of a chiral ketone, the incoming hydride reagent will preferentially attack one face of the carbonyl, leading to a diastereomeric excess of one alcohol product. This facial selectivity is dictated by steric and electronic factors of the adjacent chiral center, as described by models like Cram's rule and the Felkin-Anh model. libguides.com An intramolecular SN2 reaction following the formation of a diastereomeric intermediate, such as an iodolactone, can also be used to achieve diastereoselectivity in acyclic systems. msu.edu

Diastereoselectivity can also be imposed by an external chiral reagent or catalyst. A classic example is the reduction of cyclic ketones, where the steric bulk of the hydride reagent determines the stereochemical outcome. For instance, the reduction of 4-tert-butylcyclohexanone (B146137) with the small reagent LiAlH₄ yields primarily the trans-alcohol, whereas the bulkier Li(sec-butyl)₃BH yields the cis-alcohol as the major product. msu.edulibguides.com

Catalytic methods offer more elegant and atom-economical solutions. The Sharpless asymmetric epoxidation, for example, uses a titanium catalyst with a chiral tartrate ligand to epoxidize allylic alcohols with high diastereoselectivity and enantioselectivity. libguides.comjuniperpublishers.com This method can perform a kinetic resolution on a racemic secondary allylic alcohol, where one enantiomer reacts much faster than the other, yielding an enantiopure epoxide and the unreacted, enantiopure alcohol. libguides.com Similarly, rhodium-catalyzed hydroalkylation has been used for the diastereoselective synthesis of products with vicinal tertiary and quaternary stereocenters. nih.gov

The choice of reagent can be critical for scalability and selectivity. In one study, triisobutylaluminum (B85569) [Al(iBu)₃] was identified as a highly selective reducing agent for a ketone precursor, providing a scalable process with high diastereoselectivity where other common reagents had failed. acs.org

Substrate-Controlled Diastereoselectivity

Resolution Techniques for Racemic this compound and Precursors

When a chiral compound is synthesized from achiral starting materials without a stereoselective method, a racemic mixture (a 50:50 mixture of enantiomers) is typically formed. libretexts.org The separation of these enantiomers, a process known as resolution, is crucial when only one enantiomer possesses the desired activity. libretexts.org

The most common method of resolution involves converting the enantiomers into diastereomers by reacting the racemic mixture with a single enantiomer of a chiral resolving agent. libretexts.orgslideshare.net Since diastereomers have different physical properties (e.g., solubility, melting point), they can be separated by techniques like fractional crystallization. libretexts.orgslideshare.netnih.gov After separation, the resolving agent is removed to yield the pure enantiomers. libretexts.org

Common resolving agents include:

Chiral acids: Such as (+)-tartaric acid or (-)-mandelic acid, used to resolve racemic bases. libretexts.org

Chiral bases: Such as cinchonidine (B190817) or (R)-1-phenylethylamine, used to resolve racemic acids. libretexts.orgresearchgate.net

The table below shows examples of resolving agents and their applications.

Racemic Compound TypeResolving Agent ExampleSeparation MethodReference
Racemic AcidChiral Amine (e.g., Cinchonidine)Diastereomeric Salt Crystallization libretexts.orgresearchgate.net
Racemic BaseChiral Acid (e.g., (+)-Tartaric Acid)Diastereomeric Salt Crystallization libretexts.org
Racemic AlcoholEnzyme (e.g., Lipase)Enzymatic Kinetic Resolution unipd.itslideshare.net

Other resolution techniques include chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase that interacts differently with each enantiomer, and enzymatic resolution, which exploits the high stereospecificity of enzymes. slideshare.netnih.gov

Classical Resolution Methods

Classical resolution is a foundational technique for separating enantiomers from a racemic mixture. This method typically involves the use of a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical means such as crystallization due to their different physical properties. For alcohols, this often involves esterification with a chiral acid or reaction with a chiral isocyanate to form diastereomeric esters or urethanes, respectively.

While specific examples of the classical resolution of this compound are not extensively detailed in the provided search results, the resolution of analogous secondary alcohols like 3-phenyl-2-pentanol has been successfully accomplished. acs.org This suggests that similar principles could be applied to tertiary alcohols, albeit with greater difficulty due to increased steric hindrance. The success of such a resolution would heavily depend on the choice of the resolving agent and the crystallization behavior of the resulting diastereomers.

Kinetic Resolution and Dynamic Kinetic Resolution

Kinetic resolution (KR) and dynamic kinetic resolution (DKR) are powerful enzymatic or chemical methods for obtaining enantiomerically enriched compounds. encyclopedia.pub These techniques exploit the different reaction rates of enantiomers with a chiral catalyst or reagent. encyclopedia.pub

Kinetic Resolution:

In a kinetic resolution, one enantiomer of a racemic alcohol reacts faster to form a product, leaving the unreacted substrate enriched in the slower-reacting enantiomer. encyclopedia.pub Lipases are commonly used enzymes for the kinetic resolution of alcohols via enantioselective acylation. wikipedia.org For tertiary alcohols, which are sterically demanding, Candida antarctica lipase A (CAL-A) has shown some activity and excellent enantioselectivity in their esterification. researchgate.net However, the reaction rates are often low. researchgate.net Research has focused on improving the activity of CAL-A through mutagenesis. researchgate.net For instance, a double mutant V278S+S429G of CAL-A exhibited a 1.5-fold higher reaction rate than the wild type for the esterification of a tertiary alcohol, while maintaining high enantioselectivity. researchgate.net Isothiourea-catalyzed acylative kinetic resolution has also been developed for acyclic tertiary alcohols, achieving high selectivity factors. nih.gov

Dynamic Kinetic Resolution:

Dynamic kinetic resolution combines kinetic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. rsc.orgjst.go.jpd-nb.info This approach is particularly attractive for the synthesis of enantiopure tertiary alcohols. rsc.org

A significant breakthrough in this area was the development of the first dynamic kinetic resolution of a racemic tertiary alcohol. rsc.orgrsc.org This chemoenzymatic process combined a lipase-catalyzed kinetic resolution with an in situ racemization using a bio-compatible oxovanadium catalyst. rsc.orgrsc.org By carefully controlling the addition of both catalysts, the desired enantiomerically pure ester was obtained with over 99% enantiomeric excess (ee) and a conversion greater than 50%. rsc.org Further refinement of this method involved the compartmentalization of the lipase and the oxovanadium catalyst using a polydimethylsiloxane (B3030410) thimble to prevent deactivation of the enzyme by the racemization catalyst. jst.go.jp This improved the efficiency of the DKR, leading to the desired ester in 62% yield and >99% ee. jst.go.jp

Interactive Table: Dynamic Kinetic Resolution of a Tertiary Alcohol
Catalyst System Substrate Product Conversion (%) Enantiomeric Excess (ee, %) Reference
Lipase + Oxovanadium Catalyst Racemic Tertiary Alcohol (R)-ester >50 >99 rsc.org
Immobilized CAL-A V278S+S429G + Oxovanadium Catalyst (Compartmentalized) Racemic Tertiary Alcohol (R)-ester 62 >99 jst.go.jp

Chiral Auxiliary Strategies in the Synthesis of this compound Derivatives

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. The sulfoxide (B87167) group has emerged as a particularly effective chiral auxiliary for the asymmetric synthesis of tertiary benzylic alcohols. nih.govthieme-connect.com

In this strategy, a chiral sulfoxide is attached to the electrophilic partner, typically an aryl ketone. nih.gov The addition of an organometallic reagent, such as a Grignard reagent or an organolithium compound, to the keto-sulfoxide proceeds with high diastereoselectivity, controlled by the chiral sulfoxide. thieme-connect.com Subsequent reductive cleavage of the sulfoxide auxiliary yields the enantiomerically enriched tertiary alcohol. nih.gov For example, the addition of various organometallic reagents to aryl ketones bearing a p-tolylsulfinyl group has been shown to produce tertiary alcohols with excellent enantiomeric excess after reductive removal of the auxiliary. thieme-connect.com

Another approach involves the use of a 1-menthyl ester of 1,3-dithiane-2-carboxylic acid as a chiral auxiliary. tandfonline.com This auxiliary was used to induce the asymmetric addition of n-butyl lithium to acetophenone, propiophenone (B1677668), and butyrophenone, leading to the corresponding optically active tertiary alcohols. tandfonline.com This method introduces a new type of chiral auxiliary for creating asymmetric quaternary carbon centers. tandfonline.com

Interactive Table: Chiral Auxiliary Controlled Synthesis of Tertiary Alcohols
Chiral Auxiliary Electrophile Nucleophile Product Enantiomeric Excess (ee, %) Reference
p-Tolylsulfinyl group Aryl ketone Organometallic reagent Tertiary benzylic alcohol High thieme-connect.com
1-Menthyl ester of 1,3-dithiane-2-carboxylic acid Acetophenone n-Butyl lithium 2-Phenyl-2-hexanol Moderate tandfonline.com

Studies in Asymmetric Induction Relevant to this compound Formation

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another in a reaction, where the chirality is induced by a chiral feature in the substrate, reagent, or catalyst, rather than a covalently attached auxiliary.

The addition of Grignard reagents to prochiral ketones is a classic method for the synthesis of tertiary alcohols, including this compound. doubtnut.com In the absence of any chiral influence, the addition of a Grignard reagent to an unsymmetrical ketone results in a racemic mixture of the tertiary alcohol. adichemistry.com However, if the ketone already contains a stereocenter, the reaction can proceed with diastereoselectivity, as predicted by Cram's rule. adichemistry.com

Significant efforts have been made to develop catalytic asymmetric additions of organometallic reagents to ketones. This is a highly desirable route to chiral tertiary alcohols due to its atom economy and potential for high enantioselectivity. researchgate.net For instance, the use of chiral ligands in conjunction with organozinc or organoaluminum reagents has shown promise in the asymmetric arylation of ketones. nih.gov More recently, a nickel(II)-catalyzed asymmetric alkenylation and arylation of aryl ketones with organoborons has been reported, providing access to chiral tertiary allylic and diaryl alcohols with good to excellent results. researchgate.net

The development of chiral tridentate diamine/phenol ligands has enabled the highly enantioselective addition of organomagnesium reagents (Grignard reagents) to a broad range of ketones. researchgate.net This method, discovered through rational ligand design, offers a practical and general approach for the construction of chiral tertiary alcohols. researchgate.net

Theoretical and Computational Studies on 3 Phenyl 3 Pentanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of 3-phenyl-3-pentanol. These computational methods allow for the modeling of various molecular properties.

By optimizing the molecular geometry, DFT simulations can assess conformational preferences, which are influenced by steric hindrance. Furthermore, calculations of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provide insights into the molecule's reactivity in reactions such as substitution or oxidation. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity.

These calculations can also model electronic effects, such as those arising from substituent groups on the phenyl ring, and simulate interactions with solvents, which helps in explaining properties like solubility and aggregation behavior.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of this compound are critical to its properties and interactions. Conformational analysis, aided by computational methods, reveals the preferred spatial arrangements of the atoms in the molecule. For phenyl-substituted alcohols, the flexibility of the structure, particularly the orientation of the phenyl group and the alkyl chains, can lead to multiple stable conformers. acs.org

Studies on related phenyl-substituted butanols have shown that the molecular conformation can be broad and bimodal, corresponding to bent and linear geometries of the molecular skeleton. acs.org However, tertiary alcohols like this compound are expected to be more rigid and may exist in a single dominant conformation due to steric hindrance. acs.org

Molecular dynamics (MD) simulations can provide a more detailed picture of the conformational landscape by simulating the movement of atoms over time. The Automated Topology Builder (ATB) is a tool that can facilitate the development of molecular force fields necessary for such simulations, which are crucial for studying biomolecule-ligand complexes and for applications in drug design.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving this compound. By modeling reaction pathways, researchers can identify intermediates and characterize transition states, which are the highest energy points along a reaction coordinate.

A significant reaction for alcohols is dehydration, which can proceed through different mechanisms, such as E1 (elimination, unimolecular) or E2 (elimination, bimolecular). rsc.org The E1 mechanism involves the formation of a carbocation intermediate, and evidence for this in acid-catalyzed reactions of similar alcohols includes kinetic studies and stereochemical outcomes. For secondary and tertiary alcohols, both E1 and E2 mechanisms are often possible. rsc.org Computational modeling can help determine the favorability of each pathway by calculating the activation energies. rsc.org

For instance, in the dehydration of secondary alcohols under hydrothermal conditions, the E1 mechanism is associated with a negative entropy of activation, while the E2 mechanism has a positive entropy of activation. acs.org This suggests that the dominant pathway can be temperature-dependent. acs.org Theoretical studies on related systems have used DFT methods, such as B3LYP with a 6-31+g(d) basis set, to optimize the geometries of reactants, transition states, and products, and to calculate the energy barriers for different reaction pathways. orientjchem.org

Spectroscopic Data Correlation and Computational Prediction for Structural Elucidation

Computational methods are increasingly used to predict spectroscopic data, which can then be correlated with experimental spectra for the structural elucidation of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational models can predict ¹H and ¹³C NMR chemical shifts. For this compound, ¹H NMR spectra would be expected to show signals for the hydroxyl proton, the aromatic protons, and the ethyl groups. The symmetry of the molecule influences the number of distinct signals in the NMR spectrum. quora.com

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups. The IR spectrum of this compound shows a characteristic broad O-H stretching band around 3350 cm⁻¹ and a C-O stretching band around 1050 cm⁻¹. Computational methods, such as DFT, can calculate the vibrational frequencies of the molecule. researchgate.net These calculated frequencies, when appropriately scaled, can be compared with experimental IR spectra to confirm structural assignments. researchgate.net The National Institute of Standards and Technology (NIST) provides experimental gas-phase IR spectra for this compound for comparison. nist.gov

Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak for this compound is observed at a mass-to-charge ratio (m/z) of 164, corresponding to its molecular weight. nist.gov The fragmentation pattern can also provide structural information.

By combining experimental spectroscopic data with computationally predicted spectra, a more confident and detailed structural analysis of this compound can be achieved.

Future Research Directions and Emerging Paradigms in 3 Phenyl 3 Pentanol Chemistry

Development of Environmentally Benign Synthetic Methodologies

The chemical industry's shift towards green chemistry principles is driving the development of more sustainable methods for synthesizing molecules like 3-phenyl-3-pentanol. A significant area of research focuses on replacing volatile organic compounds (VOCs) with environmentally friendly solvents. One promising approach involves the use of deep eutectic solvents (DESs), such as a choline (B1196258) chloride/urea mixture, or even water for the synthesis of tertiary alcohols. acs.org Research has demonstrated that the reaction of organometallic reagents with esters can proceed efficiently in these green solvents at room temperature and under air, offering a significant improvement over traditional methods that require anhydrous conditions and volatile solvents. acs.org For instance, the synthesis of tertiary alcohols from esters and organolithium reagents in a choline chloride/urea DES has been achieved in as little as 20 seconds with yields up to 98%. acs.org

Another facet of green synthesis is the use of safer and more sustainable reagents and reaction conditions. The Barbier-Grignard-type arylation of ketones, which can produce tertiary alcohols, has been developed using unactivated aryl bromides, broadening the scope of accessible starting materials under milder conditions. ontosight.ai Furthermore, research into the dehydration of tertiary alcohols, a common subsequent reaction, is also exploring greener alternatives. While traditional methods use strong acids, milder reagents like triphosgene (B27547) and DMAP in dichloromethane (B109758) have been shown to be effective, offering chemoselectivity and avoiding harsh conditions. ontosight.ai

Future work in this area will likely focus on optimizing these green systems, expanding the substrate scope, and improving catalyst recyclability to create truly sustainable industrial processes for this compound and related compounds.

Exploration of Novel Catalytic Systems for Efficiency and Selectivity

The synthesis of tertiary alcohols, including this compound, is often challenged by side reactions and the need for stoichiometric reagents. The development of novel catalytic systems is crucial for overcoming these limitations and achieving high efficiency and selectivity. A key area of advancement is the use of organometallic ate complexes. rug.nl These complexes, generated in situ from organometallic reagents and metal salts, can catalytically control the addition of nucleophiles to ketones. rug.nl For example, systems utilizing catalytic amounts of ZnCl₂·Me₃SiCH₂MgCl·LiCl have proven effective for the selective alkylation of ketones with Grignard reagents, even for substrates prone to enolization. rug.nl Similarly, organolanthanum(III) complexes derived from Grignard reagents and LaCl₃·2LiCl have shown promise in promoting the addition of Grignard reagents to sterically hindered ketones. rug.nl

The table below summarizes the performance of different catalytic systems in the synthesis of tertiary alcohols, highlighting the potential for high yields under optimized conditions.

Catalyst SystemSubstratesConditionsYield (%)Reference
n-BuLi in ChCl/ureaMethyl benzoateRoom Temp, Air, 20s98 acs.org
EtMgCl·LiCl / ZnCl₂Ketone 1Not specified88 rug.nl
Pd/C2-(3-methylphenyl)-2-pentanone50°C, 10 bar H₂95 (conversion) lookchem.com
Raney nickel2-(3-methylphenyl)-2-pentanone80°C87 lookchem.com
Rhodium / Chiral Ligandβ-amino ketoneAsymmetric HydrogenationHigh mdpi.com

Future research will likely explore a wider range of metal centers and ligand designs for these ate complexes to fine-tune their reactivity and selectivity for specific transformations, including the enantioselective synthesis of chiral tertiary alcohols like this compound.

Investigation of Bio-Inspired and Biomimetic Transformations

Nature provides a rich blueprint for conducting complex chemical transformations with high selectivity and under mild conditions. The field of biocatalysis and bio-inspired synthesis offers significant potential for the production of chiral tertiary alcohols. researchgate.net Enzymes such as esterases, lipases, epoxide hydrolases, and terpene cyclases have been successfully employed for the enzymatic preparation of optically pure tertiary alcohols, avoiding the use of harmful heavy metal catalysts often required in conventional synthesis. researchgate.netresearchgate.net

While direct enzymatic synthesis of this compound is not yet widely reported, the principles are well-established. For example, lipase-catalyzed kinetic resolution via esterification of racemic tertiary alcohols is a proven method for separating enantiomers. journals.co.za Bio-inspired strategies, such as polyene cyclizations initiated by tertiary alcohols to form complex ring systems, demonstrate the potential for using simple alcohol precursors to construct intricate molecular architectures. figshare.com Although these cyclizations have been more successfully achieved enzymatically, they present a tantalizing target for laboratory synthesis. figshare.com

Future research will focus on discovering and engineering new enzymes with specific activity towards substrates like 3-pentanone (B124093) and its derivatives. researchgate.net The design of chemoenzymatic routes, which combine the best of chemical and biological catalysis, will also be a key area of exploration for the efficient and enantioselective synthesis of this compound. researchgate.net

Application of Machine Learning and AI in Reaction Design and Prediction

For Grignard reactions, a cornerstone for synthesizing this compound, ML algorithms can optimize parameters such as temperature, solvent, and stoichiometry to maximize yield and minimize byproducts. lookchem.comaip.org Automated synthesis platforms, or "chemputers," integrated with real-time analysis tools like online NMR, can dynamically adjust reaction conditions based on continuous feedback, moving towards a self-optimizing synthesis process. aip.org ML models, particularly those using transfer learning and active learning, are becoming increasingly adept at working with the limited datasets often available in novel reaction discovery. nih.gov These models can predict yields and identify optimal conditions with a minimal number of experiments. nih.gov

The table below illustrates how different parameters can influence the outcome of a Grignard reaction, data that is ideal for training ML models.

ConditionYield (%)Purity (%)Side Products (%)Reference
Diethyl ether, 25°C688911 lookchem.com
THF, 0°C92955 lookchem.com
THF, Reflux758218 lookchem.com

The future will see a deeper integration of AI in the entire synthesis workflow, from retrosynthesis planning to reaction execution and optimization. smolecule.comchinesechemsoc.org This will not only accelerate the discovery of new ways to make this compound but also enhance the reproducibility and efficiency of known methods.

Integration into Supramolecular Architectures and Advanced Functional Materials

The unique structural features of this compound—a hydrophobic phenyl group, a hydroxyl group capable of hydrogen bonding, and a sterically demanding tertiary structure—make it an intriguing building block for supramolecular chemistry and advanced materials. acs.org The interplay between hydrogen bonding and steric hindrance in phenyl-substituted alcohols dictates their self-assembly into larger structures. researchgate.netacs.org While primary and secondary alcohols often form extended hydrogen-bonded chains, the bulky nature of tertiary alcohols can lead to the formation of smaller, cyclic aggregates or more disordered structures. rug.nlacs.org

This controlled aggregation is fundamental to creating functional materials. For instance, the amphiphilic nature of similar molecules makes them suitable for developing surfactants and emulsifiers. ontosight.ai There is growing interest in using tertiary alcohols as monomers or functional components in polymers. numberanalytics.com A polyfluorene-based polymer incorporating tertiary alcohol groups has been shown to act as a gelator through hydrogen-bonded supramolecular functionalization, demonstrating the potential to create soft materials with tunable properties. rsc.org Furthermore, the hydroxyl group can serve as a reactive site for creating polyester (B1180765) polymers with specific functionalities. google.com

Q & A

Basic Synthesis: What are the standard methods for synthesizing 3-phenyl-3-pentanol, and how do reaction conditions influence yield?

Answer:
The most common method involves the Grignard reaction between phenylmagnesium bromide and 3-pentanone, followed by acidic workup . Key variables affecting yield include:

  • Solvent choice : Ethers (e.g., diethyl ether) are preferred for stabilizing the Grignard reagent.
  • Temperature control : Exothermic reactions require cooling to prevent side reactions like enolization of the ketone.
  • Stoichiometry : Excess ketone minimizes dimerization of the Grignard reagent.
    A typical yield range is 60–75%, with impurities often arising from incomplete quenching or residual starting materials .

Advanced Synthesis: How can competing reaction pathways (e.g., allylic rearrangements or carbocation shifts) be mitigated during synthesis?

Answer:
Competing pathways, such as Wagner-Meerwein rearrangements, are influenced by acid catalysts and steric hindrance. Strategies include:

  • Low-temperature protonation : Quenching the Grignard intermediate at ≤0°C minimizes carbocation mobility.
  • Steric protection : Bulky substituents on the ketone (e.g., 3-pentanone vs. acetone) reduce rearrangement likelihood .
  • Catalyst selection : Use of mild acids (e.g., NH₄Cl) instead of strong protic acids suppresses side reactions .

Basic Characterization: What spectroscopic techniques are most effective for confirming the structure of this compound?

Answer:

  • ¹H NMR : Look for a singlet at δ 1.5–1.7 ppm (hydroxyl proton, exchangeable) and a multiplet at δ 7.2–7.4 ppm (aromatic protons). The ethyl groups appear as quartets near δ 0.9–1.2 ppm .
  • IR spectroscopy : A broad O-H stretch at ~3350 cm⁻¹ and C-O stretch at ~1050 cm⁻¹ confirm the alcohol functionality.
  • Mass spectrometry : Molecular ion peak at m/z 164 (C₁₁H₁₆O⁺) .

Advanced Characterization: How can computational methods (e.g., DFT) predict steric and electronic effects in this compound derivatives?

Answer:
Density Functional Theory (DFT) simulations can model:

  • Steric hindrance : Optimizing geometries to assess conformational preferences (e.g., equatorial vs. axial phenyl group orientation).
  • Electronic effects : Calculating frontier molecular orbitals (HOMO/LUMO) to predict reactivity in substitution or oxidation reactions .
  • Hydrogen bonding : Simulating solvent interactions to explain solubility or aggregation behavior.

Data Contradictions: How should researchers resolve discrepancies in reported synthetic yields or spectroscopic data?

Answer:

  • Replicate conditions : Ensure solvent purity, catalyst batch, and equipment calibration match literature protocols.
  • Impurity profiling : Use GC-MS or HPLC to identify side products (e.g., diarylmethanes from over-alkylation) .
  • Cross-validate spectra : Compare NMR chemical shifts across multiple solvents (CDCl₃ vs. DMSO-d₆) to confirm assignments .

Reaction Mechanism: What evidence supports the intermediacy of a carbocation in acid-catalyzed reactions of this compound?

Answer:

  • Isotopic labeling : ¹⁸O tracing in dehydration reactions shows retention of oxygen in the carbocation intermediate.
  • Kinetic studies : First-order dependence on acid concentration suggests protonation as the rate-determining step.
  • Stereochemical scrambling : Loss of optical activity in products indicates planar intermediates .

Safety and Handling: What are the critical safety considerations for storing and handling this compound?

Answer:

  • Flammability : Flash point ≈38°C (similar to 3-pentanol); store in flame-proof cabinets away from oxidizers .
  • Toxicity : LD₅₀ (oral, rat) >2000 mg/kg; use PPE (gloves, goggles) to minimize skin/eye contact.
  • Waste disposal : Neutralize with dilute HCl before incineration to avoid releasing volatile organic compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.